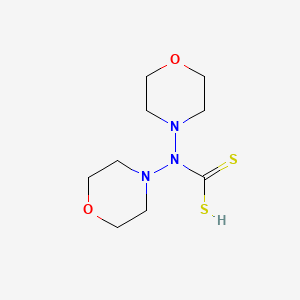
3-Hydroxy-2,2-bis(hydroxymethyl)propyl hypochlorite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2,2-bis(hydroxymethyl)propyl hypochlorite is an organic compound with a unique structure that includes multiple hydroxyl groups and a hypochlorite moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl hypochlorite typically involves the reaction of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl alcohol with a hypochlorous acid source. The reaction is usually carried out under controlled conditions to ensure the selective formation of the hypochlorite ester. Common reagents used in this synthesis include sodium hypochlorite and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2,2-bis(hydroxymethyl)propyl hypochlorite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hypochlorite group to a hydroxyl group.
Substitution: The hypochlorite group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2,2-bis(hydroxymethyl)propyl hypochlorite has several applications in scientific research:
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in disinfectants and antiseptics.
Industry: Utilized in the formulation of cleaning agents and sanitizers.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl hypochlorite involves the release of hypochlorous acid, which is a strong oxidizing agent. This compound can disrupt cellular components, leading to antimicrobial effects. The molecular targets include proteins, lipids, and nucleic acids, which are oxidized and rendered non-functional.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-2,2-bis(hydroxymethyl)propyl octadecanoate
- 3-Hydroxy-2,2-bis(hydroxymethyl)propyl oleate
- 3-Hydroxy-2-(hydroxymethyl)-2-[(stearoyloxy)methyl]propyl stearate
Uniqueness
3-Hydroxy-2,2-bis(hydroxymethyl)propyl hypochlorite is unique due to its hypochlorite group, which imparts distinct chemical reactivity and potential applications in disinfection and antimicrobial formulations. The presence of multiple hydroxyl groups also enhances its solubility and reactivity in aqueous environments.
Eigenschaften
CAS-Nummer |
36043-12-6 |
|---|---|
Molekularformel |
C5H11ClO4 |
Molekulargewicht |
170.59 g/mol |
IUPAC-Name |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] hypochlorite |
InChI |
InChI=1S/C5H11ClO4/c6-10-4-5(1-7,2-8)3-9/h7-9H,1-4H2 |
InChI-Schlüssel |
XROGHFKSZVBSPD-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)(CO)COCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


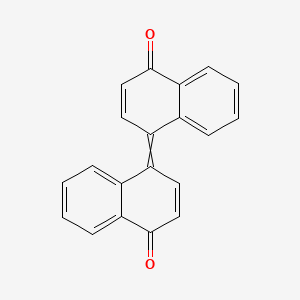
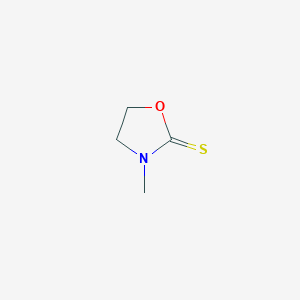
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)

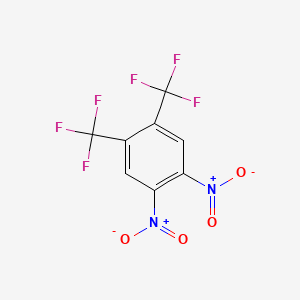
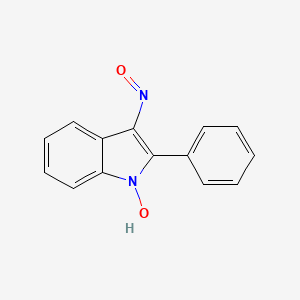
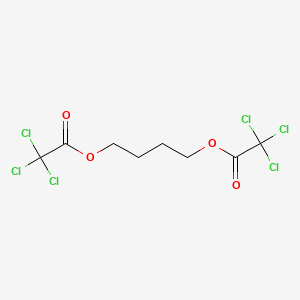

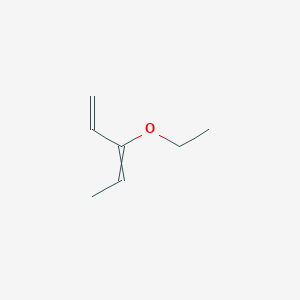

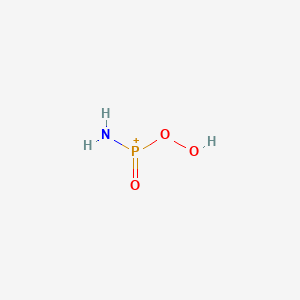
![1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14676286.png)
